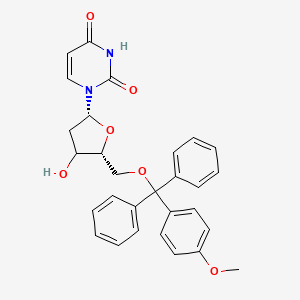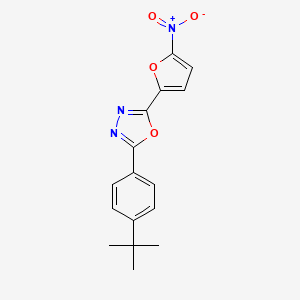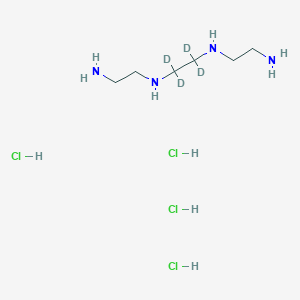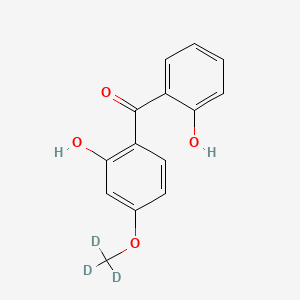
As-358 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
As-358 (hydrochloride): is a chemical compound known for its antiviral properties, particularly against Ebola virus and Marburg virus. It has shown significant inhibitory effects with IC50 values of 9.1 micromolar and 18.1 micromolar, respectively . The compound also exhibits good in vivo safety, making it a promising candidate for further research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of As-358 (hydrochloride) involves the combination of borneol and 3-(piperidin-1-yl)propanoic acid. The compound is formed through an esterification reaction, where the carboxylic acid group of 3-(piperidin-1-yl)propanoic acid reacts with the hydroxyl group of borneol . The reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of As-358 (hydrochloride) would likely involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: As-358 (hydrochloride) can undergo oxidation reactions, particularly at the borneol moiety, leading to the formation of oxidized derivatives.
Reduction: The compound can also be reduced, especially at the ester linkage, resulting in the formation of alcohol and carboxylic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of borneol.
Reduction: Alcohol and carboxylic acid derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As-358 (hydrochloride) is used as a model compound in the study of esterification reactions and the development of antiviral agents .
Biology: The compound is utilized in biological research to study its inhibitory effects on filoviruses, including Ebola virus and Marburg virus .
Medicine: As-358 (hydrochloride) has potential therapeutic applications as an antiviral agent, particularly in the treatment of infections caused by filoviruses .
Industry: The compound can be used in the development of antiviral coatings and materials for use in healthcare settings to prevent the spread of viral infections .
Mecanismo De Acción
As-358 (hydrochloride) exerts its antiviral effects by targeting the glycoprotein-mediated entry process of filoviruses . The compound inhibits the entry of the virus into host cells, thereby preventing viral replication and spread. The molecular targets include the viral glycoproteins and host cell receptors involved in the entry process .
Comparación Con Compuestos Similares
Favipiravir: An antiviral compound with activity against a broad range of RNA viruses.
Remdesivir: Another antiviral agent used in the treatment of Ebola virus and COVID-19.
Ribavirin: A nucleoside analog with antiviral activity against several RNA viruses.
Uniqueness of As-358 (hydrochloride): As-358 (hydrochloride) is unique in its specific inhibitory effects on Ebola virus and Marburg virus, with relatively low toxicity and good in vivo safety profiles . Unlike some other antiviral agents, it specifically targets the glycoprotein-mediated entry process, making it a valuable tool in the study and treatment of filovirus infections .
Propiedades
Fórmula molecular |
C18H32ClNO2 |
|---|---|
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ium-1-ylpropanoate;chloride |
InChI |
InChI=1S/C18H31NO2.ClH/c1-17(2)14-7-9-18(17,3)15(13-14)21-16(20)8-12-19-10-5-4-6-11-19;/h14-15H,4-13H2,1-3H3;1H/t14-,15+,18+;/m0./s1 |
Clave InChI |
XPTSIMRWHCGMRT-POFIYQJBSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)CC[NH+]3CCCCC3.[Cl-] |
SMILES canónico |
CC1(C2CCC1(C(C2)OC(=O)CC[NH+]3CCCCC3)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)




